Pregnenolone

Catalog No.
S540153
CAS No.
145-13-1
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pregnenolone

CAS Number

145-13-1

Product Name

Pregnenolone

IUPAC Name

1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1

InChI Key

ORNBQBCIOKFOEO-OYZZJKLHSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Solubility

0.00706 mg/mL at 37 °C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

Pregnenolone as a Neurosteroid

Pregnenolone, besides being a precursor to other steroid hormones, has independent biological effects within the nervous system []. Studies suggest it may exhibit:

  • Anti-inflammatory properties: Pregnenolone appears to suppress inflammation, potentially offering benefits in neurodegenerative diseases associated with neuroinflammation [].
  • Neuroprotective effects: Research indicates pregnenolone might enhance the protection of brain cells, potentially aiding in conditions like Alzheimer's disease and Parkinson's disease [].

Pregnenolone and Cognitive Function

Pregnenolone's potential impact on cognitive function is another area of exploration. Studies suggest it might:

  • Promote memory and learning: Research suggests pregnenolone may improve memory and learning abilities, potentially due to its neuroprotective and anti-inflammatory properties [].
  • Modulate stress response: Pregnenolone's influence on the stress response system is being investigated as it may play a role in mood disorders and cognitive decline [].

Pregnenolone and Other Potential Applications

Preliminary research also explores pregnenolone's potential applications in:

  • Mental health: Studies are investigating the use of pregnenolone in conditions like depression, bipolar disorder, and schizophrenia, with limited and inconclusive results so far [, ].
  • Pain management: Early research suggests pregnenolone might provide some relief for chronic pain, but further investigation is needed [].
  • Autoimmune disorders: Pregnenolone's immunomodulatory properties are being explored in the context of autoimmune diseases, but research is still in its early stages [].

Pregnenolone (P5) is a naturally occurring steroid hormone found in animals []. It acts as a precursor molecule in the biosynthesis of various essential steroid hormones, including progesterone, androgens (like testosterone), estrogens, glucocorticoids (like cortisol), and mineralocorticoids (like aldosterone) []. Due to its central role in steroidogenesis, pregnenolone has garnered significant scientific interest, particularly in understanding hormone imbalances and potential therapeutic applications [].


Molecular Structure Analysis

Pregnenolone has a complex molecular structure with several key features (shown below). It consists of a four-ringed cycloalkane core (cyclopentaneperhydrophenanthrene) typical of steroids []. Attached to this core is a ketone group (C=O) at position 3 and a hydroxyl group (OH) at position 20. Additionally, a double bond exists between carbons 5 and 6, contributing to its overall shape and reactivity [].

[Image of Pregnenolone chemical structure]


Chemical Reactions Analysis

Pregnenolone is involved in several crucial chemical reactions within the body:

  • Synthesis: Pregnenolone is synthesized from cholesterol in the mitochondria of adrenal glands, gonads (ovaries and testes), and the brain [, ]. The enzyme CYP17A1 catalyzes this conversion through a multi-step process [].

Cholesterol + O2 → Pregnenolone (CYP17A1)

  • Metabolism: Pregnenolone serves as a branching point for the synthesis of various steroid hormones. Specific enzymes further metabolize it into downstream products depending on the tissue and physiological needs []. For example, the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) converts pregnenolone to progesterone, the precursor for sex hormones [].

Pregnenolone + NAD+ → Progesterone + NADH (3β-HSD)

Physical and Chemical Properties

  • Melting point: 124-126 °C []
  • Boiling point: Decomposes above 250 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and chloroform []
  • Stability: Light-sensitive and may degrade when exposed to light or high temperatures []

Pregnenolone's primary mechanism of action lies in its role as a precursor molecule. However, recent research suggests it may have additional functions beyond just being a substrate for other hormones []. Studies indicate that pregnenolone can interact with various neurotransmitter systems in the brain, potentially influencing memory, mood, and cognitive function []. The exact mechanisms underlying these effects are still under investigation [].

Pregnenolone is generally considered safe when produced naturally within the body. However, taking pregnenolone supplements can pose potential health risks, particularly at high doses [].

  • Hormonal imbalances: Pregnenolone supplementation can disrupt the body's natural hormonal balance, potentially leading to side effects like acne, hair growth changes, and menstrual irregularities [].
  • Drug interactions: Pregnenolone may interact with certain medications, including birth control pills and hormone replacement therapy []. It's crucial to consult with a healthcare professional before taking pregnenolone supplements, especially if you are on any medications.
  • Limited research: The long-term safety and efficacy of pregnenolone supplementation remain unclear due to limited clinical research [].

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Melting Point

192 °C

UNII

73R90F7MQ8

GHS Hazard Statements

Aggregated GHS information provided by 22 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 22 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 19 of 22 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

145-13-1

Metabolism Metabolites

Pregnenolone has known human metabolites that include 1-(3,16-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone, 2-Hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone, and Pregn-5-en-20-on-3b-yl sulfurate.

Wikipedia

Pregnenolone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Modify: 2023-08-15
Geyer J, Doring B, Meerkamp K, Ugele B, Bakhiya N, Fernandes CF, Godoy JR, Glatt H, Petzinger E: Cloning and functional characterization of human sodium-dependent organic anion transporter (SLC10A6). J Biol Chem. 2007 Jul 6;282(27):19728-41. Epub 2007 May 9. [PMID:17491011]
Cheng et al. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes. Nature Chemical Biology, DOI: 10.1038/s41589-021-00907-2, published online 19 November 2021

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